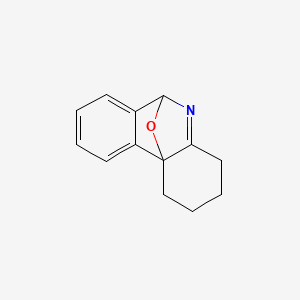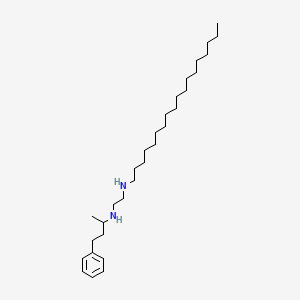
N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine is a chemical compound known for its unique structure and properties It consists of an octadecyl chain attached to an ethane-1,2-diamine backbone, with a 4-phenylbutan-2-yl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine typically involves the reaction of octadecylamine with 4-phenylbutan-2-one in the presence of a reducing agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: 60-80°C
Catalyst: Sodium borohydride or lithium aluminum hydride
The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired diamine product.
Industrial Production Methods
In an industrial setting, the production of N1-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation techniques can also enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids
Reduction: Formation of fully saturated amines
Substitution: Formation of N-alkyl or N-acyl derivatives
科学的研究の応用
N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial processes.
作用機序
The mechanism of action of N1-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine involves its interaction with biological membranes and proteins. The long octadecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and function. Additionally, the phenylbutan-2-yl group can interact with hydrophobic pockets in proteins, affecting their activity and stability.
類似化合物との比較
Similar Compounds
- N~1~-Octadecyl-N~2~-(4-methylbutan-2-yl)ethane-1,2-diamine
- N~1~-Octadecyl-N~2~-(4-ethylbutan-2-yl)ethane-1,2-diamine
- N~1~-Octadecyl-N~2~-(4-isopropylbutan-2-yl)ethane-1,2-diamine
Uniqueness
N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine is unique due to the presence of the phenyl group, which imparts distinct hydrophobic and aromatic properties. This makes it particularly effective in applications requiring strong interactions with hydrophobic environments or aromatic stacking interactions.
特性
CAS番号 |
627522-89-8 |
|---|---|
分子式 |
C30H56N2 |
分子量 |
444.8 g/mol |
IUPAC名 |
N-octadecyl-N'-(4-phenylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C30H56N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-31-27-28-32-29(2)24-25-30-22-19-18-20-23-30/h18-20,22-23,29,31-32H,3-17,21,24-28H2,1-2H3 |
InChIキー |
OFCDYOSPJWTJTE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNCCNC(C)CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


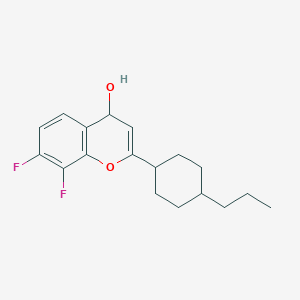
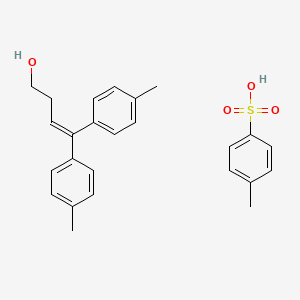
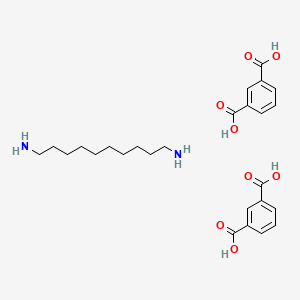
![9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14223641.png)
![6-Methoxy-1-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14223656.png)
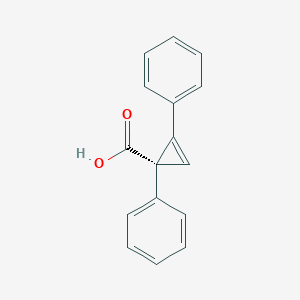
silane](/img/structure/B14223663.png)
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14223664.png)
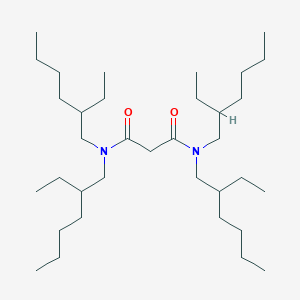
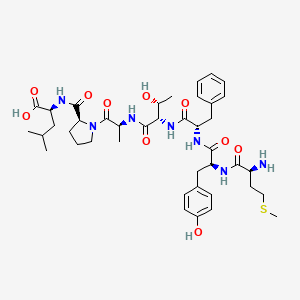
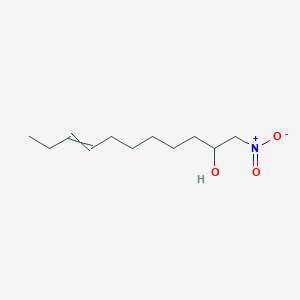
![N-[(1S)-1-Phenylethyl]pyridin-2-amine](/img/structure/B14223703.png)
